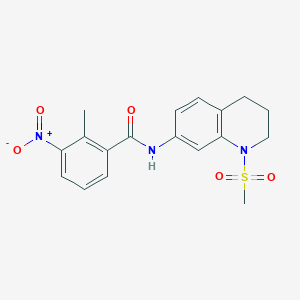

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

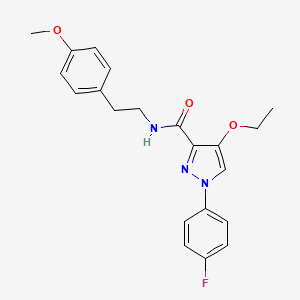

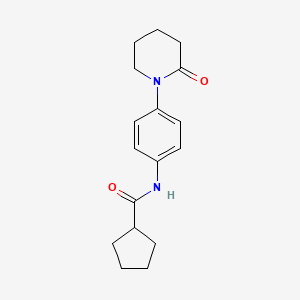

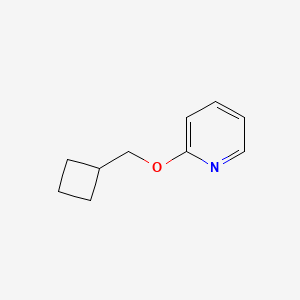

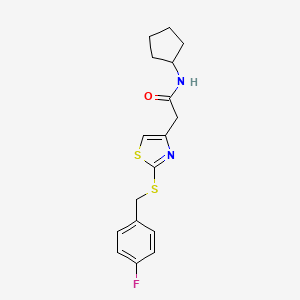

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it a promising candidate for developing drugs that can target specific biological pathways.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Cancer Research

Compounds bearing sulfonamide fragments, closely related to the chemical structure of 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide, have been synthesized and evaluated for their anticancer activity. These compounds have shown significant effects in reducing cell proliferation and inducing the mRNA expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, suggesting their potential application in cancer therapy by activating apoptotic pathways through p38/ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).

Novel Derivatives and Antibacterial Evaluation

Research into sulfonamide derivatives has led to the synthesis of new molecules with antibacterial properties. A study synthesized a series of naphthalene-1,4-dione derivatives showing significant antibacterial activity, highlighting the versatile applications of sulfonamide-based compounds in developing new antibacterial agents (Ravichandiran et al., 2015).

Structural Analysis and Supramolecular Chemistry

Quinolinone derivatives, similar in structural framework to the specified compound, have been synthesized and characterized, revealing their utility as building blocks in various fields such as pharmacy and engineering. The detailed analysis of their crystallographic structures provides insight into their potential applications in creating novel materials and therapeutic agents (Michelini et al., 2019).

Psycho- and Neurotropic Profiling

The exploration of psycho- and neurotropic properties of novel quinolinone derivatives has identified compounds with promising sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. These findings suggest the potential of these compounds in developing treatments for various neurological and psychological conditions (Podolsky et al., 2017).

Environmental and Analytical Chemistry Applications

Studies on the metabolic fate of synthetic cannabinoid receptor agonists containing sulfamoyl benzamide core structures have contributed to the understanding of their behavior in biological systems, aiding in the development of analytical targets for toxicological screenings (Richter et al., 2022).

Mecanismo De Acción

Target of Action

It’s known that many indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound affects multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound has diverse molecular and cellular effects

Propiedades

IUPAC Name |

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-12-15(6-3-7-16(12)21(23)24)18(22)19-14-9-8-13-5-4-10-20(17(13)11-14)27(2,25)26/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFDQQWQHBONTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Thia-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2856743.png)

![2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2856744.png)

![N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2856749.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)

![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)